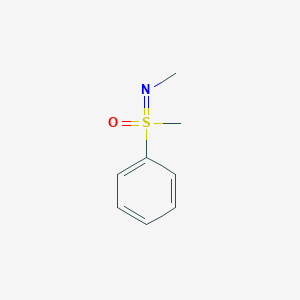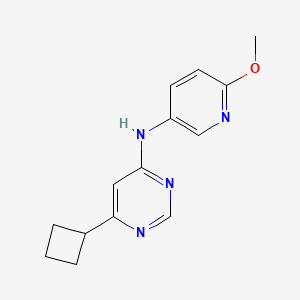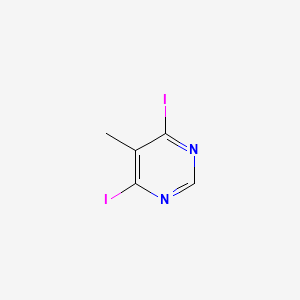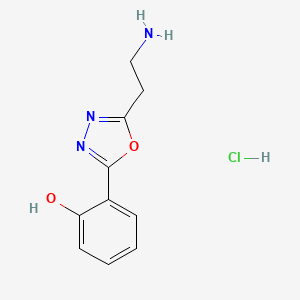
2-Azetidinecarboxylic acid, 3,3-dimethyl-1-methyl, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Azetidinecarboxylic acid, 3,3-dimethyl-1-methyl, (2S)-” is a chemical compound with the CAS Number: 1860033-50-6 . It has a molecular weight of 129.16 . The IUPAC name for this compound is (S)-3,3-dimethylazetidine-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO2/c1-6(2)3-7-4(6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Advanced Catalysis
Silica-based nanoparticles functionalized with (2S)-1,3,3-trimethylazetidine-2-carboxylic acid have shown remarkable catalytic activity. These nanoparticles serve as efficient catalysts in organic transformations, such as C–C bond formation, oxidation reactions, and asymmetric synthesis. The unique surface modification of silica enhances its catalytic performance, making it an attractive choice for green and sustainable chemistry .
Drug Delivery
The programmable nature of nucleic acids, including DNA and RNA, has paved the way for innovative drug delivery systems. By incorporating (2S)-1,3,3-trimethylazetidine-2-carboxylic acid into nanocarriers, researchers can achieve targeted drug release. These carriers protect therapeutic agents, enhance their stability, and ensure precise delivery to specific tissues or cells. The compound’s biocompatibility and surface functionalization potential make it valuable in personalized medicine .
Biomedical Applications
In the field of biomedicine, (2S)-1,3,3-trimethylazetidine-2-carboxylic acid contributes to tissue engineering, wound healing, and regenerative medicine. Silica-based materials functionalized with this compound exhibit improved cell adhesion, proliferation, and differentiation. Researchers explore its use in scaffolds, implants, and drug-eluting devices to enhance tissue regeneration and repair .
Environmental Remediation
Silica nanoparticles modified with (2S)-1,3,3-trimethylazetidine-2-carboxylic acid play a pivotal role in environmental cleanup. These nanomaterials efficiently adsorb heavy metals, organic pollutants, and dyes from contaminated water sources. Their high surface area, tunable properties, and stability make them ideal candidates for wastewater treatment and soil remediation .
Nucleic Acid Fraction Enrichment
Detection of disease-associated nucleic acids in body fluids requires highly specific enrichment methods. Silica-based materials functionalized with (2S)-1,3,3-trimethylazetidine-2-carboxylic acid can selectively capture rare nucleic acid fractions. These materials enhance sensitivity and specificity in diagnostic assays, genotyping, and personalized therapy. Their ability to discriminate between wild-type and disease-related nucleic acids is crucial for early diagnostics .
Surface-Enhanced Raman Spectroscopy (SERS)
Silica nanoparticles modified with (2S)-1,3,3-trimethylazetidine-2-carboxylic acid exhibit strong Raman scattering signals. Researchers utilize these particles as SERS substrates for ultrasensitive detection of analytes. The compound’s unique vibrational modes enhance signal amplification, enabling trace-level detection in fields like biosensing and chemical analysis .
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-1,3,3-trimethylazetidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)4-8(3)5(7)6(9)10/h5H,4H2,1-3H3,(H,9,10)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNVUABYXPERHK-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN([C@@H]1C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B2542165.png)

![4-acetyl-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2542169.png)
![[1-(3-Formyl-4-hydroxy-5-methylbenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2542171.png)


![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)
![N-benzo[g][1,3]benzothiazol-2-yl-4-bromobenzamide](/img/structure/B2542176.png)


![3-Methoxy-N-methyl-N-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2542181.png)
![N-(4-chloro-2-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2542182.png)

![N-[3-[(4-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2542185.png)